molecular formula C9H14O3 B2819625 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 959601-14-0

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2819625
CAS No.: 959601-14-0
M. Wt: 170.208
InChI Key: IFAMNOAMEJFCDB-UHFFFAOYSA-N
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Description

1,4-Dimethyl-7-oxabicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions. For example:

  • Methyl ester formation : Reaction with methanol under acidic catalysis (e.g., HCl or H₂SO₄) yields the methyl ester derivative .

  • Amide formation : Coupling with amines (e.g., 2-aminothiazole) using carbodiimide reagents (e.g., EDC or DCC) produces substituted amides, as demonstrated in analogous 7-oxabicyclo systems .

Reaction TypeReagents/ConditionsProductYield (%)Reference
EsterificationCH₃OH, HCl, refluxMethyl ester82
Amidation2-Aminothiazole, EDC, DMAPThiazole carboxamide85

Acid-Catalyzed Ring-Opening Reactions

The bicyclic structure undergoes ring-opening under strong acidic conditions. For example:

  • Hydrolysis : Treatment with concentrated HCl in methanol cleaves the oxygen bridge, yielding a dihydroxy carboxylic acid derivative .

  • Cycloreversion : Heating with Lewis acids (e.g., AlCl₃) may regenerate the parent diene and dienophile via retro-Diels-Alder pathways .

Reaction TypeConditionsProductNotesReference
HydrolysisHCl (conc.), CH₃OH, 7 hrDihydroxy carboxylic acidRequires harsh conditions due to bicyclic stability
Retro-Diels-AlderAlCl₃, 100°CFuran + acrylate derivativesTheoretical pathway; not experimentally confirmed

Decarboxylation and Functionalization

The carboxylic acid group can be modified via decarboxylation or reduction:

  • Decarboxylation : Heating with CuO at 200°C produces 1,4-dimethyl-7-oxabicyclo[2.2.1]heptane .

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol .

Reaction TypeReagentsProductYield (%)Reference
DecarboxylationCuO, ΔBicyclic hydrocarbon60–70*
ReductionLiAlH₄, THF2-Hydroxymethyl derivative75*
*Inferred from analogous systems.

Epoxidation and Subsequent Rearrangements

The double bond in related unsaturated analogs undergoes epoxidation:

  • Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide, which rearranges under acidic conditions to hydroxylated derivatives .

Reaction TypeReagentsProductNotesReference
Epoxidationm-CPBA, CH₂Cl₂Epoxide intermediateFollowed by acid-catalyzed ring-opening

Synthetic Methodology

The compound is synthesized via:

  • Diels-Alder reaction : Between 2-methylfuran and methyl acrylate derivatives, followed by oxidation and hydrolysis .

  • Lewis acid catalysis : ZnCl₂ or BF₃·OEt₂ enhances regioselectivity and yield .

Stability and Reactivity Trends

  • Acid stability : Resists hydrolysis under mild conditions due to the electron-withdrawing effect of the oxygen bridge .

  • Thermal stability : Decomposes above 250°C, primarily via decarboxylation .

Comparative Reactivity Table

Reaction1,4-Dimethyl DerivativeNon-Methylated Analog
EsterificationSlower due to steric hindranceFaster (e.g., 90% yield)
HydrolysisRequires concentrated HClProceeds with dilute acid
DecarboxylationHigher temperature neededOccurs at 150°C

Scientific Research Applications

Medicinal Chemistry Applications

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been investigated for its potential therapeutic effects:

  • Pesticidal Agents : Research indicates that derivatives of this compound exhibit significant activity against various microorganisms and pests. For instance, certain derivatives have been shown to outperform traditional compounds in controlling undesired microorganisms, making them suitable for agricultural applications .
  • Plant Growth Regulators : The compound has been explored for its herbicidal properties and its ability to regulate plant growth. Studies have demonstrated that specific formulations can effectively manage weed populations while minimizing crop damage .

Agrochemical Applications

The compound's structure allows for modifications that enhance its efficacy as an agrochemical:

Application Description
Herbicides Effective in controlling broadleaf weeds and grasses in various crops .
Insecticides Demonstrated activity against key agricultural pests .
Fungicides Potential use in managing fungal diseases affecting crops .

Material Science Applications

In addition to biological applications, this compound is being studied for its potential in materials science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties, such as enhanced thermal stability and mechanical strength.
  • Nanotechnology : Its unique structure may facilitate the development of nanomaterials with specific functionalities, which can be utilized in sensors and drug delivery systems.

Case Study 1: Pesticidal Efficacy

A study published in a peer-reviewed journal highlighted the effectiveness of 1,4-dimethyl-7-oxabicyclo[2.2.1]heptane derivatives against resistant strains of fungi affecting staple crops. The results indicated a significant reduction in fungal biomass compared to untreated controls .

Case Study 2: Herbicidal Properties

Another investigation focused on the herbicidal effects of this compound on common agricultural weeds. The study demonstrated that formulations containing the compound led to a marked decrease in weed growth without adversely affecting crop yields .

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its bicyclic structure allows for specific binding interactions with target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Cineole: A similar compound with a 7-oxabicyclo[2.2.1]heptane structure but different substituents.

    Dimethyl 1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate: Another derivative with additional carboxylate groups.

Uniqueness

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-8-3-4-9(2,12-8)6(5-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAMNOAMEJFCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(O1)(C(C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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